1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one
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Overview
Description
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of phenylpropanone and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one typically involves the chlorination of 4-chlorophenylpropanone. This can be achieved through the reaction of 4-chlorophenylpropanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-(chloromethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(4-Chloro-3-(chloromethyl)phenyl)butan-1-one: Similar structure but with a butanone group instead of propanone
Uniqueness
1-(4-Chloro-3-(chloromethyl)phenyl)propan-1-one is unique due to its specific reactivity and the presence of both chloromethyl and propanone groups, which allow for diverse chemical transformations and applications .
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-[4-chloro-3-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
KMKMIRSFWVWXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)CCl |
Origin of Product |
United States |
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